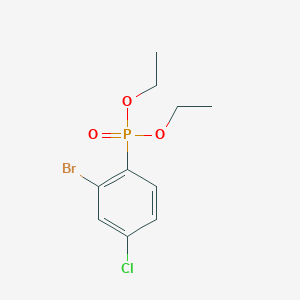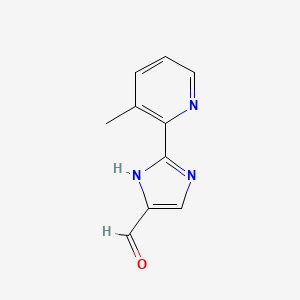
N-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Trifluoroacetimidoyl Group: This step involves the reaction of the halogenated phenyl compound with trifluoroacetic acid or its derivatives under specific conditions to form the trifluoroacetimidoyl group.
Chlorination: The final step involves the conversion of the intermediate compound to the acyl chloride form using reagents such as thionyl chloride or oxalyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
N-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The phenyl ring can be subjected to oxidation or reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: The presence of halogen atoms allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved.
Aplicaciones Científicas De Investigación
N-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets and pathways. The trifluoroacetimidoyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The halogen atoms may also play a role in enhancing the compound’s reactivity and binding affinity to biological targets.
Comparación Con Compuestos Similares
N-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride can be compared with other similar compounds, such as:
(5-Chloro-2-iodophenyl)methanesulfonyl Chloride: This compound has a methanesulfonyl group instead of a trifluoroacetimidoyl group, leading to different chemical properties and reactivity.
(5-Chloro-2-iodophenyl)methanol:
(5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone: This compound has additional substituents on the phenyl ring, leading to unique chemical and biological properties.
Propiedades
Fórmula molecular |
C8H3Cl2F3IN |
|---|---|
Peso molecular |
367.92 g/mol |
Nombre IUPAC |
N-(5-chloro-2-iodophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H3Cl2F3IN/c9-4-1-2-5(14)6(3-4)15-7(10)8(11,12)13/h1-3H |
Clave InChI |
HCHDNUOGCYZEDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)N=C(C(F)(F)F)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13685339.png)


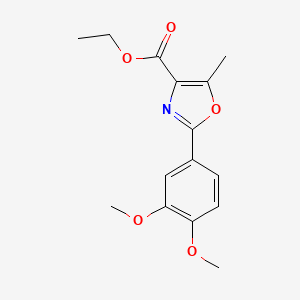

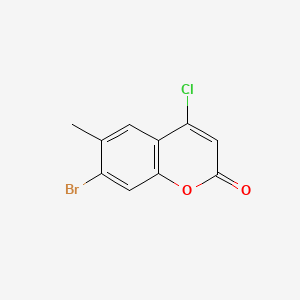
![(S)-2-Amino-N-[(S)-3-[4-(benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-3,3-dimethylbutanamide](/img/structure/B13685388.png)
![1H-Imidazole-5-carboxaldehyde, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13685401.png)
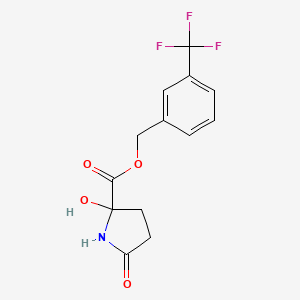
![7-Methyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13685407.png)
